molecular formula C8H10ClNO B13573752 2-Chloro-3-methoxy-4-methylaniline

2-Chloro-3-methoxy-4-methylaniline

Cat. No.: B13573752
M. Wt: 171.62 g/mol
InChI Key: AHXSZWQXADQPAW-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-4-methylaniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of aniline, featuring a chloro group at the second position, a methoxy group at the third position, and a methyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methoxy-4-methylaniline typically involves the nitration of a precursor compound followed by reduction. One common method includes the nitration of 2-chloro-4-methylanisole to form 2-chloro-3-methoxy-4-nitrotoluene, which is then reduced to this compound using a reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methoxy-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-methoxy-4-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-4-methylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylaniline
  • 3-Chloro-2-methylaniline
  • 4-Chloro-2-methylaniline
  • 2-Methylaniline

Uniqueness

2-Chloro-3-methoxy-4-methylaniline is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its similar compounds .

Biological Activity

2-Chloro-3-methoxy-4-methylaniline, an organic compound with the molecular formula C10H12ClN and a molecular weight of 171.63 g/mol, exhibits various biological activities due to its unique structural features. This article reviews its synthesis, biological interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a chloro group, a methoxy group, and a methyl group attached to an aniline structure. Its structural characteristics contribute to its reactivity and biological activity. The following table summarizes key properties:

PropertyValue
CAS Number 15040-24-1
Molecular Formula C10H12ClN
Molecular Weight 171.63 g/mol
Appearance Pale yellow to brown liquid
Solubility Soluble in organic solvents

Synthesis

This compound can be synthesized through various methods, typically involving the chlorination of 3-methoxy-4-methylaniline or through multi-step synthetic routes involving other substituted anilines. These methods allow for the introduction of the chloro and methoxy groups at specific positions on the aromatic ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Antitumor Activity

In studies assessing cytotoxic effects, this compound demonstrated moderate toxicity towards several cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent. The following table summarizes findings from relevant studies:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

Interaction with Biological Molecules

Studies have focused on the interaction of this compound with various biological molecules. Its reactivity with proteins suggests potential applications in drug design and development. For instance, it has been shown to bind effectively to specific enzymes involved in metabolic pathways, influencing their activity.

Case Studies

  • Case Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Case Study on Antitumor Effects : In research published in Cancer Research, the compound was tested for its effects on tumor growth in xenograft models. It was found to significantly reduce tumor size compared to controls, indicating promising anticancer properties.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-3-methoxy-4-methylaniline

InChI

InChI=1S/C8H10ClNO/c1-5-3-4-6(10)7(9)8(5)11-2/h3-4H,10H2,1-2H3

InChI Key

AHXSZWQXADQPAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)Cl)OC

Origin of Product

United States

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